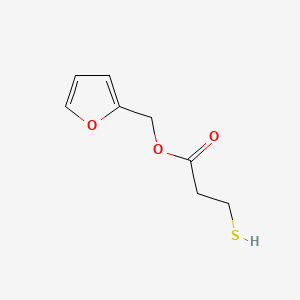

Furfuryl 3-mercaptopropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c9-8(3-5-12)11-6-7-2-1-4-10-7/h1-2,4,12H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNHWOASMZRMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239808 | |

| Record name | Furfuryl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93859-19-9 | |

| Record name | 2-Furanylmethyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93859-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093859199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furfuryl 3-mercaptopropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNA5NJ6GRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Furfuryl 3-mercaptopropionate: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of furfuryl 3-mercaptopropionate, a sulfur-containing ester with potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. This document delves into the compound's chemical properties, structure, a detailed protocol for its synthesis, and its predicted spectral data for characterization. Furthermore, it offers insights into its potential applications, drawing from the known biological activities of related furan and thiol-containing compounds.

Molecular Profile and Physicochemical Properties

This compound, with the IUPAC name furan-2-ylmethyl 3-sulfanylpropanoate, is an organic molecule that incorporates both a furan ring and a thiol-ester functional group. This unique combination of moieties suggests a range of chemical reactivity and potential for further functionalization.

Structural and Chemical Data

| Property | Value | Source |

| IUPAC Name | furan-2-ylmethyl 3-sulfanylpropanoate | |

| Synonyms | This compound, (Furan-2-yl)methyl 3-sulfanylpropanoate, Propanoic acid, 3-mercapto-, 2-furanylmethyl ester | |

| CAS Number | 93859-19-9 | |

| Molecular Formula | C₈H₁₀O₃S | |

| Molecular Weight | 186.23 g/mol | |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from related compounds |

| Boiling Point | 270.96 °C (estimated) | |

| Flash Point | 117.70 °C (estimated) | |

| Solubility | Estimated to be sparingly soluble in water | Inferred from structure |

Synthesis of this compound via Fischer Esterification

The most direct and classical approach for the synthesis of this compound is the Fischer esterification of furfuryl alcohol with 3-mercaptopropionic acid, catalyzed by a strong acid. This method is widely used for the preparation of esters due to its reliability and the use of readily available starting materials.

Reaction Scheme

An In-depth Technical Guide to the Physicochemical Properties of Furfuryl 3-mercaptopropionate (CAS 93859-19-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl 3-mercaptopropionate (CAS No. 93859-19-9) is an organosulfur compound of interest in various fields of chemical research and development. Its unique structure, combining a furan moiety with a thiol-containing propionate ester, suggests a wide range of potential applications, from flavor and fragrance chemistry to materials science and pharmaceutical development. The presence of a reactive thiol group, a versatile ester linkage, and an aromatic furan ring provides multiple sites for chemical modification and interaction.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Acknowledging the limited availability of experimentally determined data for this specific compound, this document synthesizes information from established chemical databases and leverages knowledge of analogous compounds to offer a robust profile for research and development purposes. All data is presented with clear attribution to its source and nature (experimental, estimated, or computed) to ensure scientific integrity.

Chemical Identity and Structure

-

CAS Number: 93859-19-9

-

IUPAC Name: furan-2-ylmethyl 3-sulfanylpropanoate[1]

-

Synonyms: this compound, 2-Furanylmethyl 3-mercaptopropanoate, Propanoic acid, 3-mercapto-, 2-furanylmethyl ester[2]

-

Molecular Formula: C₈H₁₀O₃S[1]

-

Molecular Weight: 186.23 g/mol [1]

The molecular structure of this compound is characterized by a furan ring connected via a methylene bridge to the oxygen atom of a propionate ester. The propionate backbone contains a terminal thiol (-SH) group.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the data is estimated due to a lack of comprehensive experimental studies on this specific compound.

| Property | Value | Data Type | Source |

| Physical State | Assumed to be a liquid at room temperature | Inferred | - |

| Boiling Point | 270.96 °C at 760 mmHg | Estimated | [3][4] |

| Melting Point | Data not available | - | - |

| Vapor Pressure | 0.007 mmHg at 25 °C | Estimated | [3][4] |

| Flash Point | 117.70 °C (244.00 °F) | Estimated | [3][4] |

| Water Solubility | 1259 mg/L at 25 °C | Estimated | [3][4] |

| logP (o/w) | 1.690 | Estimated | [3][4] |

| XLogP3-AA | 0.9 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [1] |

| Rotatable Bond Count | 5 | Computed | [1] |

| Topological Polar Surface Area | 40.4 Ų | Computed | [1] |

| Exact Mass | 186.03506535 Da | Computed | [1] |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of this compound, the following established methodologies are recommended.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample quantities.[5][6]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated in a tube with an inverted capillary. At the boiling point, a rapid stream of bubbles will emerge from the capillary.

Procedure:

-

Place a small amount (approximately 0.5 mL) of this compound into a small-diameter test tube.

-

Insert a capillary tube, sealed at one end, into the liquid with the open end down.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a suitable heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).

-

Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge.

-

The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.[6]

-

For a more accurate determination, note the temperature at which the bubble stream is rapid, then allow the apparatus to cool slightly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7]

Caption: Workflow for boiling point determination by the capillary method.

Determination of Solubility

Principle: Solubility is determined by adding a solute to a solvent until a saturated solution is formed. The concentration of the solute in the saturated solution at a given temperature represents its solubility.

Procedure for Water Solubility:

-

Prepare a series of vials with a known volume of deionized water (e.g., 1 mL).

-

Accurately weigh small, incremental amounts of this compound.

-

Add the first increment to the water, cap the vial, and vortex or shake vigorously for a set period (e.g., 2 minutes).

-

Visually inspect for complete dissolution.

-

Continue adding increments until a portion of the added compound no longer dissolves, indicating a saturated solution.

-

The total mass of the dissolved compound per volume of water gives the solubility. For more precise measurements, the saturated solution can be filtered and the concentration of the filtrate determined by a suitable analytical method like HPLC.[8][9]

Procedure for Solubility in Organic Solvents: The same procedure as for water solubility can be followed, substituting water with the organic solvent of interest (e.g., ethanol, acetone, hexane).[8]

Predicted Spectral Characteristics

¹H NMR Spectroscopy

-

Furan Ring Protons: Three distinct signals are expected in the aromatic region (typically δ 6.0-7.5 ppm). The proton at the 5-position will likely appear as a doublet of doublets, the proton at the 3-position as a doublet of doublets, and the proton at the 4-position as a triplet.

-

Methylene Protons (-O-CH₂-furan): A singlet is expected around δ 5.0-5.2 ppm.

-

Propionate Protons (-CH₂-CH₂-S): Two triplets are expected in the region of δ 2.5-3.0 ppm.

-

Thiol Proton (-SH): A broad singlet is expected, with a chemical shift that can vary depending on concentration and solvent (typically δ 1.5-2.5 ppm).

¹³C NMR Spectroscopy

-

Furan Ring Carbons: Four signals are expected in the aromatic region (δ 100-150 ppm).

-

Ester Carbonyl Carbon (C=O): A signal is expected around δ 170-175 ppm.

-

Methylene Carbon (-O-CH₂-furan): A signal is expected around δ 60-65 ppm.

-

Propionate Carbons (-CH₂-CH₂-S): Two signals are expected in the aliphatic region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.

-

S-H Stretch (Thiol): A weak to medium absorption band is expected around 2550-2600 cm⁻¹.

-

C-O Stretch (Ester and Furan): Strong absorption bands are expected in the region of 1000-1300 cm⁻¹.

-

C-H Stretch (Furan and Alkyl): Absorption bands are expected in the region of 2850-3150 cm⁻¹.

-

C=C Stretch (Furan): Absorption bands are expected around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 186. Key fragmentation patterns would likely involve the cleavage of the ester bond, loss of the thiol group, and fragmentation of the furan ring.

Safety and Handling

Specific toxicity data for this compound is not widely available. However, based on its functional groups, certain precautions should be taken:

-

Thiols: Low molecular weight thiols are known for their strong, unpleasant odors and can be irritants.

-

General Handling: As with any chemical, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound (CAS 93859-19-9). While a significant portion of the available data is estimated or computed, this compilation, along with the provided experimental protocols and predicted spectral characteristics, offers a valuable resource for scientists and researchers. It is anticipated that as this compound gains more research interest, experimentally verified data will become more prevalent, further refining our understanding of this versatile molecule.

References

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Determination of Boiling Points. (n.d.). University of Calgary. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Alexandria University. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

This compound furan-2-ylmethyl 3-sulfanylpropanoate. (n.d.). The Good Scents Company. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Concept [Video]. Journal of Visualized Experiments. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure [Video]. Journal of Visualized Experiments. [Link]

-

methyl furfuryl mercaptopropionate, 94278-26-9. (n.d.). The Good Scents Company. Retrieved from [Link]

-

This compound. (2018, May 16). SIELC Technologies. Retrieved from [Link]

-

furfuryl thiopropionate, 59020-85-8. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Furfuryl propionate. (n.d.). SpectraBase. Retrieved from [Link]

-

Support Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- D'Amico, F., Musso, M. E., Berger, R. J. F., et al. (2021). Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 262, 120090.

-

Figure S11: 1 H NMR spectra of A) 3-mercaptopropionic acid... (n.d.). ResearchGate. Retrieved from [Link]

-

¹³C NMR spectra of a furfural, b furfuryl alcohol, c levulinic acid, d... (n.d.). ResearchGate. Retrieved from [Link]

-

3-Mercaptopropionic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

INFRARED (IR) AND OTHER SPECTRA OF CERTAIN FLAVOURING AGENTS. (n.d.). World Health Organization. Retrieved from [Link]

-

This compound. (n.d.). FlavScents. Retrieved from [Link]

-

FTIR analysis of pure furfural and liquid product from the reaction at... (n.d.). ResearchGate. Retrieved from [Link]

-

Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. (2021). MDPI. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds.

-

Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. (2011). PubMed Central. Retrieved from [Link]

-

FT-IR spectrum of furfuryl alcohol (FA). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of 2,5-furandicarboxylic acid-glycerol resin. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C8H10O3S | CID 3022729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound, 93859-19-9 [thegoodscentscompany.com]

- 4. This compound [flavscents.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.ws [chem.ws]

(Furan-2-yl)methyl 3-sulfanylpropanoate discovery and history

An In-Depth Technical Guide to (Furan-2-yl)methyl 3-Sulfanylpropanoate for Researchers and Drug Development Professionals

Foreword: The Olfactory Signature of a Molecule

In the vast landscape of chemical compounds, some distinguish themselves not by their therapeutic efficacy or structural complexity, but by their profound impact on our senses. (Furan-2-yl)methyl 3-sulfanylpropanoate belongs to this intriguing class of molecules. While its formal discovery is not marked by a singular, celebrated publication, its existence and utility are deeply rooted in the rich history of flavor and fragrance chemistry. This guide provides a comprehensive technical overview of this potent aroma compound, delving into its likely historical context, synthesis, and chemical properties, designed for the discerning researcher and scientist.

Historical Context: A Product of Flavor Chemistry Exploration

The history of (Furan-2-yl)methyl 3-sulfanylpropanoate is intrinsically linked to the broader exploration of furan-based compounds in flavor science. The furan nucleus itself has been a subject of chemical investigation since the late 18th century, with the discovery of 2-furoic acid by Carl Wilhelm Scheele in 1780 and the characterization of furfural in the 1830s[1]. Furan itself was first synthesized by Heinrich Limpricht in 1870[1].

The significance of sulfur-containing furan derivatives as potent aroma contributors emerged much later, with the rise of modern analytical techniques capable of identifying trace volatile compounds in food. Molecules like 2-methyl-3-furanthiol (MFT), renowned for its intense meaty aroma, and furfuryl mercaptan, a key component of coffee's aroma, highlighted the critical role of the interplay between the furan ring and a sulfur moiety in creating powerful and desirable organoleptic properties[2][3][4][5].

Given this context, it is highly probable that (Furan-2-yl)methyl 3-sulfanylpropanoate was first synthesized and characterized during the intensive period of flavor research in the mid to late 20th century. Its discovery was likely not a serendipitous event but a targeted synthesis as part of a broader investigation into novel thioesters for use in the food and beverage industry. Patents from this era frequently describe the synthesis and application of a wide array of furfuryl thio compounds to impart or enhance flavors such as roasted meat, coffee, and nuts[6][7][8]. While a specific "discovery" paper for this exact molecule is not readily apparent in the historical literature, its genesis can be confidently placed within this vibrant field of applied chemistry.

Chemical and Physical Properties

(Furan-2-yl)methyl 3-sulfanylpropanoate is a thioester, a class of compounds known for their characteristic, often pungent, aromas. The table below summarizes its key chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | (Furan-2-yl)methyl 3-sulfanylpropanoate | |

| Synonyms | Furfuryl 3-mercaptopropionate | [9] |

| Molecular Formula | C₈H₁₀O₃S | |

| Molecular Weight | 186.23 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |

| Odor Profile | Expected to have savory, roasted, and slightly fruity notes | Inferred from related furfuryl thioesters[3][6] |

| Solubility | Soluble in organic solvents, slightly soluble in water | Inferred from general properties of thioesters |

Synthesis of (Furan-2-yl)methyl 3-Sulfanylpropanoate

There are two primary and highly plausible synthetic routes to (Furan-2-yl)methyl 3-sulfanylpropanoate, both of which are standard and well-documented transformations in organic chemistry.

Thiol-Ene Michael Addition

The thiol-ene Michael addition is a highly efficient and atom-economical reaction for the formation of carbon-sulfur bonds[10][11]. This is arguably the most direct and elegant method for the synthesis of the target compound.

Reaction Scheme:

Caption: Thiol-Ene Michael Addition Synthesis Route.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add furfuryl mercaptan (1.0 equivalent).

-

Solvent and Reactant Addition: Dissolve the furfuryl mercaptan in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add methyl acrylate (1.1 equivalents).

-

Catalysis: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), following the consumption of the starting materials.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with a weak acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (Furan-2-yl)methyl 3-methoxycarbonylpropanethioate.

-

Hydrolysis (Optional): If the free sulfanylpropanoate is desired, the resulting ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) followed by acidic workup to yield (Furan-2-yl)methyl 3-sulfanylpropanoate.

Thioesterification via Acylation of a Thiol

This classical approach involves the reaction of a thiol with a carboxylic acid or its activated derivative[12].

Reaction Scheme:

Sources

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50) [inchem.org]

- 4. scribd.com [scribd.com]

- 5. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 6. US4230734A - Flavoring with 4-methyl-4-furfurylthio-pentanone-2 - Google Patents [patents.google.com]

- 7. US7615661B2 - Thioester compounds and their use in fragrance or flavor applications - Google Patents [patents.google.com]

- 8. US3952024A - Furfurylthioacetone - Google Patents [patents.google.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

An In-Depth Technical Guide to the Natural Occurrence of Furanthiols in Food

Introduction

Furanthiols are a class of volatile sulfur-containing heterocyclic compounds that play a pivotal role in the aroma profiles of a wide array of thermally processed foods. Despite their often minute concentrations, their exceptionally low odor thresholds mean they contribute significantly to the desirable roasty, savory, and coffee-like aromas that define many culinary experiences.[1][2][3] For researchers, scientists, and professionals in drug development, a comprehensive understanding of the natural occurrence of furanthiols in food is paramount for flavor chemistry, food quality control, and the development of novel flavor systems.

This technical guide provides an in-depth exploration of the core principles governing the formation of furanthiols in food, their prevalence in various food matrices, and the analytical methodologies employed for their characterization and quantification. The content is structured to provide not just a list of facts, but a causal understanding of the underlying chemical and biochemical processes.

The Genesis of Furanthiols: Key Formation Pathways

The presence of furanthiols in food is predominantly a consequence of thermal processing. The primary mechanism for their formation is the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids.[2][4] Additionally, the thermal degradation of thiamine (Vitamin B1) can also serve as a significant pathway for the generation of certain furanthiols.[2][4]

The Maillard Reaction: A Crucible for Furanthiol Synthesis

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the development of color and aroma in cooked foods.[5] The formation of furanthiols through this pathway involves a series of intricate steps, beginning with the condensation of a reducing sugar (such as ribose or glucose) with a sulfur-containing amino acid, most notably cysteine.[6][7][8]

A critical intermediate in this process is the formation of furan derivatives, such as furfural and 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), from the degradation of pentoses and hexoses, respectively.[9][10][11] These furan compounds then react with hydrogen sulfide (H₂S), which is generated from the Strecker degradation of cysteine, to yield the corresponding furanthiols.[9][11]

The reaction conditions, including temperature, pH, and the specific types of sugars and amino acids present, significantly influence the yield and profile of the furanthiols produced.[9][12] For instance, pentoses like ribose are generally more effective precursors for the formation of 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (MFT) compared to hexoses.[9][10]

Caption: Simplified schematic of furanthiol formation via the Maillard reaction.

Thiamine Degradation: An Alternative Route

Thiamine, a B-vitamin abundant in many foods, can also serve as a precursor for the formation of furanthiols, particularly 2-methyl-3-furanthiol (MFT).[2][4] The thermal degradation of thiamine yields several reactive sulfur-containing compounds that can participate in the formation of MFT. However, model studies have indicated that this pathway may be less efficient than the Maillard reaction involving specific sugar-cysteine systems.[9][12]

Key Furanthiols and Their Natural Occurrence in Food

Several furanthiols have been identified as key contributors to the aroma of various foods. The most extensively studied are 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (MFT).

2-Furfurylthiol (FFT)

Sensory Profile: Roasted coffee, smoky.[13][14]

Occurrence: FFT is a quintessential aroma compound in roasted coffee, contributing significantly to its characteristic fragrance.[13][15][16][17] It is also found in a variety of other thermally processed foods, including roasted meats, popcorn, and some baked goods.[10] The formation of FFT is favored by the presence of pentoses, which readily degrade to form its precursor, furfural.[9][10]

2-Methyl-3-furanthiol (MFT)

Sensory Profile: Meaty, savory, beef-like.[1][4][18]

Occurrence: MFT is a potent meaty aroma compound and is considered a key flavor contributor in cooked beef, chicken, and other meat products.[1][4][18][19] Its presence has also been reported in coffee, soy sauce, and even some wines, where it can impart a toasty note.[8][20][21] The formation of MFT is often associated with the reaction of hydrogen sulfide with 4-hydroxy-5-methyl-3(2H)-furanone, a degradation product of hexoses.[6][7]

Other Notable Furanthiols

While FFT and MFT are the most prominent, other furanthiols also contribute to the complex aroma profiles of foods. These include compounds like 2,5-dimethyl-3-furanthiol (DMFT) and various other alkylated derivatives.[15]

Quantitative Data on Furanthiol Occurrence

The concentration of furanthiols in food can vary widely depending on the food matrix, processing conditions, and analytical methodology. The following table summarizes representative quantitative data for key furanthiols in different food products.

| Furanthiol Compound | Food Matrix | Concentration Range | Reference |

| 2-Furfurylthiol (FFT) | Robusta Coffee (brew) | 20.94 µg/L | [15] |

| Arabica Coffee (brew) | 11.34 - 15.33 µg/L | [15] | |

| Fermented Grains (Baijiu production) | 0.51 - 3.03 µg/kg | [2] | |

| 2-Methyl-3-furanthiol (MFT) | Fermented Grains (Baijiu production) | 1.70 - 12.74 µg/kg | [2] |

| Wine | up to 100 ng/L | [20][21] | |

| 2,5-Dimethyl-3-furanthiol (DMFT) | Coffee Powder | ~10 ng/kg | [15] |

Note: Direct comparisons should be made with caution due to variations in analytical methodologies, roasting degrees, and sample origins across different studies.

Analytical Methodologies for Furanthiol Determination

The analysis of furanthiols in food is challenging due to their high volatility, low concentrations, and reactivity.[22] Consequently, sensitive and selective analytical techniques are required. The most common approach involves gas chromatography (GC) coupled with a sulfur-selective detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), or with mass spectrometry (MS).[23]

Sample Preparation: A Critical Step

Effective sample preparation is crucial for the accurate quantification of furanthiols. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for the extraction and pre-concentration of these volatile compounds from the food matrix.[22][24][25] The choice of SPME fiber coating is critical for efficient trapping of the target analytes. Carboxen/polydimethylsiloxane (CAR/PDMS) fibers are often employed for the analysis of furan and its derivatives.[24][26]

Experimental Protocol: HS-SPME-GC-MS Analysis of Furanthiols in Coffee

The following protocol provides a detailed, step-by-step methodology for the analysis of furanthiols in a coffee brew, a common application in flavor research.

1. Sample Preparation:

-

Weigh 5 g of freshly brewed and cooled coffee into a 20 mL headspace vial.

-

Add 5 mL of a saturated NaCl solution to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

-

Seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Place the vial in a temperature-controlled autosampler tray set at 35°C.

-

Equilibrate the sample for 15 minutes at 35°C with agitation.

-

Expose a pre-conditioned CAR/PDMS SPME fiber to the headspace of the vial for 15 minutes at 35°C to adsorb the volatile compounds.

3. GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

Column: Use a capillary column suitable for volatile compound analysis, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan range: m/z 35-350.

-

For enhanced sensitivity and selectivity, operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, targeting the characteristic ions of the furanthiols of interest.

-

4. Data Analysis:

-

Identify the furanthiol peaks based on their retention times and mass spectra by comparison with authentic standards.

-

Quantify the compounds using an internal or external standard calibration curve.

Caption: General workflow for HS-SPME-GC-MS analysis of furanthiols.

Conclusion

The natural occurrence of furanthiols in food is a fascinating and complex area of flavor chemistry. Their formation, primarily through the Maillard reaction, is a testament to the intricate chemical transformations that occur during food processing. For researchers and scientists, a deep understanding of these pathways, the key furanthiols involved, and the analytical techniques for their determination is essential for unraveling the nuances of food aroma and developing innovative flavor solutions. This guide has provided a comprehensive overview of these core aspects, offering both foundational knowledge and practical insights for professionals in the field.

References

-

Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry, 46(1), 235–241. [Link]

-

Limacher, A., Kerler, J., Davidek, T., Schmalzried, F., & Blank, I. (2008). Furan in Thermally Processed Foods: A Review. Journal of Food Science, 73(5), R65-R73. [Link]

-

Tang, J., Wang, Y., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Food Science and Human Wellness, 2(3-4), 133-139. [Link]

-

Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714–2721. [Link]

-

Cerny, C. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. PubMed, 12696962. [Link]

-

Tang, J., Wang, Y., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Taylor & Francis Online. [Link]

-

Request PDF. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. [Link]

-

Tang, J., Wang, Y., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Taylor & Francis Online. [Link]

-

Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-furanthiol. Perfumer & Flavorist. [Link]

-

Yaylayan, V. A., & Keyhani, A. (2001). Origin and mechanistic pathways of formation of the parent furan--a food toxicant. PubMed, 11754625. [Link]

-

The Chemistry of Beef Flavor. (n.d.). Kansas State University. [Link]

-

Hofmann, T., & Schieberle, P. (1998). Quantitative model studies on the effectiveness of different precursor systems in the formation of the intense food odorants 2-furfurylthiol and 2-methyl-3-furanthiol. PubMed, 9464393. [Link]

-

Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. ACS Publications. [Link]

-

Request PDF. (n.d.). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. ResearchGate. [Link]

-

Gloess, A. N., Schönbächler, B., Klopprogge, B., D'Ambrosio, L., Chatelain, K., Bongartz, A., & Strittmatter, A. (2013). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. PMC. [Link]

-

He, Y., Liu, Y., Zhang, Y., & Liu, Y. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition, 9, 984599. [Link]

-

Vu, H. L. A., & Le, T. T. (2023). Coffee volatile compounds. International Journal of Food Science and Nutrition, 8(4), 1-11. [Link]

-

Meng, Q., Hatakeyama, M., & Sugawara, E. (2016). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. Taylor & Francis Online. [Link]

-

Wang, Y., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. MDPI. [Link]

-

Wang, S., et al. (2020). Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu. Journal of Agricultural and Food Chemistry, 68(30), 7946–7954. [Link]

-

Request PDF. (n.d.). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. ResearchGate. [Link]

-

Kim, H. Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]

-

Elmore, J. S., & Nursten, H. E. (1993). The effect of 2‐furanmethanethiol upon the flavour of instant coffee. ResearchGate. [Link]

-

Weenen, H. (2005). The role of sulfur chemistry in thermal generation of aroma. In Chemistry of Thermal Food Processing (pp. 223-252). Blackwell Publishing. [Link]

-

Huang, Y. T., Kao, T. H., Chen, B. H., & Inbaraj, B. S. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

-

Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. PubMed, 16390173. [Link]

-

Ferreira, V., & Lopez, R. (2019). Varietal Thiols in Wine: Discovery, Analysis and Applications. Chemical Reviews, 119(12), 7329-7369. [Link]

-

Morenike, O. A., & Brining, D. L. (2008). A review of the occurrence, formation and analysis of furan in heat-processed foods. ResearchGate. [Link]

-

Request PDF. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

-

T. A. van Os, & M. A. J. S. van Boekel. (2001). Reactivity and stability of selected flavor compounds. PMC. [Link]

-

The Good Scents Company. (n.d.). fish thiol 2-methyl-3-furanthiol. The Good Scents Company. [Link]

-

Liu, J., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14, 1188311. [Link]

-

Zhang, X. M., et al. (2019). Aroma Binding and Stability in Brewed Coffee: A Case Study of 2-furfurylthiol. PubMed, 31174781. [Link]

-

Liu, J., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. PMC. [Link]

Sources

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process [mdpi.com]

- 12. Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 17. foodsciencejournal.com [foodsciencejournal.com]

- 18. perfumerflavorist.com [perfumerflavorist.com]

- 19. beefresearch.org [beefresearch.org]

- 20. researchgate.net [researchgate.net]

- 21. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties [pubmed.ncbi.nlm.nih.gov]

- 22. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Furfuryl 3-mercaptopropionate organoleptic properties

An In-Depth Technical Guide to the Organoleptic Properties of Furfuryl 3-Mercaptopropionate and its Analogs

Introduction: Unraveling a Complex Aroma Chemical

This compound (CAS No. 93859-19-9) is a sulfur-containing furan derivative.[1][2] Its molecular structure, featuring a furan ring, a thiol group, and a propionate ester, suggests a complex and potent sensory profile. While this specific compound is not widely documented as a flavoring agent, its close analog, methyl 3-(furfurylthio)propionate (CAS No. 94278-26-9), is a well-characterized flavor ingredient.[3] This guide will delve into the known properties of this compound, drawing comparative insights from its more common methyl ester to provide a comprehensive understanding for researchers and product development professionals. This dual approach is necessary as available data for this compound itself is limited, with some sources indicating it is not intended for flavor or fragrance applications.[4]

Chemical Identity and Physical Properties

A clear understanding of the physicochemical properties of an aroma chemical is fundamental to its application. These properties influence its volatility, solubility, and stability in various food matrices.

Table 1: Physicochemical Properties of this compound and its Methyl Ester Analog

| Property | This compound | Methyl 3-(furfurylthio)propionate |

| CAS Number | 93859-19-9[1][2] | 94278-26-9[3] |

| Molecular Formula | C₈H₁₀O₃S[1][2] | C₉H₁₂O₃S[3] |

| Molecular Weight | 186.23 g/mol [1] | 200.26 g/mol [3] |

| Appearance | Not specified | Pale yellow to amber clear liquid[3] |

| Boiling Point | 270.96 °C (est.)[4] | 113.00 - 116.00 °C @ 0.20 mm Hg[3] |

| Flash Point | 117.70 °C (est.)[4] | 91.67 °C[3] |

| Solubility | Water, 1259 mg/L @ 25 °C (est.)[4] | Soluble in alcohol; Insoluble in water[3] |

| FEMA Number | Not assigned | 4538[3] |

Organoleptic Profile: A Tale of Two Molecules

The sensory characteristics of these molecules are a direct consequence of their chemical structures. While detailed descriptors for this compound are scarce, the profile of its methyl ester provides a strong indication of its potential character.

Methyl 3-(furfurylthio)propionate: The Well-Defined Analog

This compound is recognized for its potent and complex aroma, blending roasted, savory, and sweet notes.

-

Odor Profile : At a concentration of 0.10% in propylene glycol, its odor is described as earthy, fruity, and sweet.[3] This complexity makes it a versatile ingredient.

-

Taste Profile : The taste is characterized by distinct coffee, meaty, and nutty notes.[3] This profile is highly sought after for building savory and roasted flavor profiles.

Table 2: Summary of Organoleptic Descriptors for Methyl 3-(furfurylthio)propionate

| Sensory Aspect | Descriptors |

| Odor Type | Earthy, Fruity, Sweet[3] |

| Flavor Type | Coffee, Meaty, Nutty[3] |

The Structural Basis of a Complex Aroma

The organoleptic properties of these compounds can be attributed to the interplay of their distinct chemical moieties. The sulfur atom is the primary driver of the potent roasted and savory notes, while the furan and ester groups modulate the profile with sweet, fruity, and bready undertones.

-

Furfuryl Group : Derived from furfural, this heterocyclic component is associated with sweet, bready, woody, and caramellic notes, reminiscent of baked goods and coffee.[5]

-

Thiol/Sulfide Group : The sulfur-containing functional group is responsible for the powerful roasted, coffee, and meaty characteristics.[6][7] Compounds like furfuryl mercaptan are known for their intense sulfury and roasted coffee aroma.[6]

-

Propionate Ester : The ester function contributes to the overall aroma by adding fruity notes and influencing the molecule's volatility and release from a food matrix.

Caption: Relationship between chemical structure and sensory notes.

Methodology for Sensory Evaluation

To formally characterize the organoleptic properties of a novel or less-understood compound like this compound, a rigorous, self-validating sensory evaluation protocol is essential.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

-

Panelist Selection & Training :

-

Select 10-12 panelists based on their sensory acuity, ability to describe perceptions, and availability.

-

Conduct training sessions using reference standards for relevant aroma notes (e.g., 2-furfurylthiol for "roasted coffee," vanillin for "sweet," and hexyl acetate for "fruity").[8] Panelists must align on the terminology and intensity scaling.

-

-

Sample Preparation :

-

Prepare a stock solution of high-purity (>98%) this compound in an appropriate solvent like propylene glycol, as it is miscible with both aqueous and lipid phases.

-

Create a dilution series (e.g., 10 ppm, 1 ppm, 0.1 ppm) in deionized, odor-free water for evaluation. The final concentrations should be determined during preliminary range-finding tests.

-

Present samples in coded, lidded glass vials to prevent bias. A blank (solvent only) and known references should be included.

-

-

Evaluation Environment :

-

Conduct evaluations in isolated sensory booths compliant with ISO 8589 standards.

-

Ensure the environment is free from extraneous odors, with controlled temperature (22±2 °C) and positive air pressure.

-

-

Sensory Measurement :

-

Panelists will assess the samples orthonasally (smelling) and retronasally (tasting).

-

Using a structured scoresheet (digital or paper), panelists will rate the intensity of each identified attribute (e.g., "coffee," "meaty," "earthy," "fruity") on a 15-cm line scale anchored from "none" to "very intense."

-

-

Data Analysis :

-

Convert the line scale ratings to numerical data.

-

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples and panelists.

-

Utilize multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between the attributes and the samples.

-

Caption: Workflow for Quantitative Descriptive Analysis.

Industrial Applications and Considerations

Given its sensory profile, the analog methyl 3-(furfurylthio)propionate is utilized to impart specific flavor notes in a variety of food products.

-

Savory Applications : It is used to enhance or impart meaty, onion, and garlic notes in products like soups, sauces, and savory snacks.

-

Roasted Applications : Its characteristic coffee and nutty notes make it suitable for use in coffee, chocolate, and nut-flavored products.

-

Usage Levels : Typical usage levels are very low, generally in the range of 0.1 to 1.0 parts per million (ppm) in the final consumer product.[3]

For this compound, its potential applications would likely be similar. However, its regulatory status and safety profile would need to be thoroughly established before any commercial use, especially in light of sources suggesting it is not currently used for flavor purposes.[4]

Conclusion

This compound represents a molecule of interest due to its structural potential for a complex and desirable roasted, savory, and sweet aroma profile. While direct organoleptic data is limited, a comprehensive understanding can be built by examining its structural components and the well-documented properties of its close analog, methyl 3-(furfurylthio)propionate. The methodologies outlined in this guide provide a robust framework for the detailed sensory characterization required for any new flavor ingredient. For researchers and developers, this compound and its analogs exemplify the potent impact of sulfur- and furan-containing molecules in the creation of compelling and authentic flavor profiles.

References

-

The Good Scents Company. (n.d.). methyl furfuryl mercaptopropionate, 94278-26-9. Retrieved from [Link]

-

The Good Scents Company. (n.d.). furfuryl mercaptan, 98-02-2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound furan-2-ylmethyl 3-sulfanylpropanoate. Retrieved from [Link]

-

PerfumersWorld. (n.d.). Furfural. Retrieved from [Link]

-

The Good Scents Company. (n.d.). furfuryl thiopropionate, 59020-85-8. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Koppel, K. (2014). Reactivity and stability of selected flavor compounds. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C8H10O3S | CID 3022729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl furfuryl mercaptopropionate, 94278-26-9 [thegoodscentscompany.com]

- 4. thegoodscentscompany.com [thegoodscentscompany.com]

- 5. perfumersworld.com [perfumersworld.com]

- 6. furfuryl mercaptan, 98-02-2 [thegoodscentscompany.com]

- 7. furfuryl thiopropionate, 59020-85-8 [thegoodscentscompany.com]

- 8. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of Furfuryl Mercaptan

Introduction: Understanding Furfuryl Mercaptan

Furfuryl mercaptan, systematically known as (furan-2-yl)methanethiol (CAS No. 98-02-2), is a volatile, sulfur-containing organic compound. It is a colorless to pale yellow oily liquid recognized as a principal aroma constituent of roasted coffee, contributing a characteristic sulfurous, roasty, and slightly bitter flavor profile.[1][2] Beyond its natural occurrence in cooked foods like beef and chicken, it is widely used as a flavoring agent in the food industry to impart coffee, chocolate, and nutty notes to a variety of products.[3][4] Given its prevalence in the food supply and its potential for occupational exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety.

This guide provides a comprehensive overview of the available toxicological data for furfuryl mercaptan. It is structured to follow the logical progression of a substance's interaction with a biological system: from its metabolic fate to its potential acute and long-term effects. This document synthesizes data from regulatory assessments, peer-reviewed literature, and safety data sheets to offer a holistic view for the scientific community. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated furfuryl mercaptan and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[5][6]

Metabolism and Toxicokinetics

The biological effect of any xenobiotic is fundamentally dictated by its absorption, distribution, metabolism, and excretion (ADME). For furfuryl mercaptan, the primary metabolic pathway involves enzymatic modification in the liver.

Causality of Metabolic Pathway: The thiol (-SH) group of furfuryl mercaptan is a primary target for metabolic enzymes. The body typically processes such compounds through two key phases: Phase I functionalization and Phase II conjugation. In the case of furfuryl mercaptan, metabolism proceeds via methylation, a Phase II reaction, followed by oxidation, a Phase I reaction. This pathway serves to increase the polarity of the molecule, facilitating its excretion.

Based on studies in rat hepatocytes and liver microsomes, furfuryl mercaptan undergoes a two-step metabolic transformation:[7]

-

S-Methylation: The thiol group is methylated, catalyzed by the enzyme thiol S-methyltransferase, using S-adenosylmethionine (SAM) as a methyl donor. This reaction converts furfuryl mercaptan into furfuryl methyl sulfide (FMS).

-

S-Oxidation: The resulting FMS is then oxidized at the sulfur atom by cytochrome P450 enzymes to form the more polar furfuryl methyl sulfoxide (FMSO).[7]

This metabolic sequence is a common detoxification pathway for small thiol compounds, effectively converting a reactive thiol into a more stable and water-soluble sulfoxide for elimination.

Caption: Metabolic conversion of furfuryl mercaptan in rat liver.

Acute Toxicity

Acute toxicity data provides insight into the potential dangers of short-term, high-level exposure. For furfuryl mercaptan, the data is limited, with a notable absence of oral, dermal, or inhalation LD50 values in common laboratory animal models like the rat.

Experimental Design Rationale: Acute toxicity studies, such as the LD50 (Lethal Dose, 50%) test, are designed to determine the dose of a substance that is lethal to 50% of a test population after a single administration. The route of administration (oral, dermal, inhalation, intraperitoneal) is chosen based on the most likely routes of human exposure. The lack of oral LD50 data for a food additive is unusual and suggests that either the substance has very low acute toxicity or that such studies were deemed unnecessary by regulatory bodies based on other data.

While many safety data sheets state "no data available" for oral, dermal, and inhalation routes, they consistently classify the substance as toxic if swallowed, in contact with skin, or if inhaled based on its general chemical properties and irritancy potential.[8][9]

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Intraperitoneal | 100 mg/kg | [10][11] |

| LD50 | Mouse (male) | Intraperitoneal | 100-200 mg/kg | [2][12] |

| LD50 / LC50 | Rat/Mouse | Oral, Dermal, Inhalation | Data Not Available | [8][11] |

Table 1. Summary of Acute Toxicity Data

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period that is a fraction of the test species' lifespan (e.g., 90 days in rats). These studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is a cornerstone for deriving acceptable daily intakes (ADIs).

Self-Validating Protocol: A standard 90-day oral toxicity study, typically conducted under OECD Guideline 408, is a self-validating system. It includes multiple dose groups and a control group, daily clinical observations, weekly body weight and food consumption measurements, and comprehensive hematology, clinical chemistry, and histopathology examinations at termination. This multi-faceted approach ensures that any observed effects can be reliably attributed to the test substance and characterized in terms of dose-response.

The key subchronic toxicity data for furfuryl mercaptan comes from a 13-week study in rats, which was pivotal in the JECFA safety assessment.[5]

| Study Duration | Species | Route | Dose Levels | NOAEL | Key Findings | Reference(s) |

| 13 Weeks | Rat | Gavage | 0, 1, 3, 30 mg/kg bw/day | 3 mg/kg bw/day | Effects at the highest dose were not specified in the summary. | [5][13] |

Table 2. Summary of Subchronic Toxicity Data

The establishment of a NOAEL of 3 mg/kg bw/day from this study provides a critical reference point for safety assessments.[5] JECFA determined that the margin of safety between this NOAEL and the estimated dietary intake from its use as a flavoring agent is adequate (greater than 1000-fold).[5]

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes, which can be a precursor to carcinogenesis. A standard battery of tests includes an evaluation of gene mutations in bacteria (Ames test), and an assessment of chromosomal damage in mammalian cells, both in vitro and in vivo.

Expertise in Assay Selection: The choice of a bacterial reverse mutation assay (Ames test) and a chromosomal aberration or micronucleus test is based on decades of experience showing this combination effectively detects the majority of genotoxic carcinogens. The Ames test screens for point mutations, while the chromosomal damage assays detect larger-scale clastogenic (chromosome-breaking) or aneugenic (chromosome number-altering) events. An in vivo follow-up is critical because results from in vitro systems, which lack whole-animal metabolism and detoxification processes, can sometimes produce false positives.

Recent comprehensive testing of food flavoring chemicals has provided specific genotoxicity data for furfuryl mercaptan.[13]

| Assay Type | Test System | Metabolic Activation (S9) | Result | Conclusion | Reference(s) |

| Chromosomal Aberration | Mammalian Cells | Not Specified | Positive | Clastogenic activity observed in vitro. | [13] |

| Micronucleus Test | Mouse (in vivo) | N/A | Negative | No clastogenic activity observed in vivo. | [13] |

Table 3. Summary of Genotoxicity Data

The findings indicate that while furfuryl mercaptan can induce chromosomal damage in an in vitro setting, this effect is not replicated in a whole-animal (in vivo) system.[13] This suggests that the metabolic and excretory process in the living animal effectively prevent the substance from reaching or damaging the genetic material of bone marrow cells. Based on this weight of evidence, furfuryl mercaptan is not considered to pose a genotoxic concern for humans.[13]

Reproductive and Developmental Toxicity

This area of toxicology assesses the potential for a substance to interfere with sexual function and fertility in adults (reproductive toxicity) or to cause adverse effects on the development of offspring (developmental toxicity).

Status of Available Data: A comprehensive search of regulatory databases and the scientific literature reveals a significant data gap in this area. No dedicated studies on the reproductive or developmental toxicity of furfuryl mercaptan have been published or cited in major regulatory evaluations. Safety data sheets consistently report "No data available" for this endpoint.[11]

Implications for Researchers: For drug development professionals, this data gap is noteworthy. While JECFA and EFSA have concluded the substance is safe under its current use as a food flavoring based on low exposure and data from related substances, this lack of specific data means that any new application involving significantly higher or different routes of exposure would likely require dedicated reproductive and developmental toxicity screening.

Human Health and Occupational Exposure

Information on human health effects is primarily derived from its use as a flavoring agent and general irritant properties common to mercaptans.

-

General Effects: In concentrated form, furfuryl mercaptan may cause irritation to the skin, eyes, and respiratory tract.[8]

-

Symptoms of Overexposure: Inhalation of vapors may lead to dizziness, headache, nausea, and vomiting.[8][11]

-

Occupational Exposure Limits: There are no established Permissible Exposure Limits (PEL) by OSHA or Recommended Exposure Limits (REL) by NIOSH specifically for furfuryl mercaptan. Standard industrial hygiene practices for handling flammable and odorous chemicals should be followed, including the use of adequate ventilation and personal protective equipment.

Key Experimental Protocols

To provide practical context, the methodologies for the core genotoxicity assays are outlined below.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This protocol describes the principles of the Ames test, a widely used method for detecting gene mutations.

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Methodology:

-

Strain Selection: Use several strains of Salmonella typhimurium and/or Escherichia coli with known mutations in the histidine (or tryptophan) operon, rendering them unable to synthesize the essential amino acid.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer. This mimics mammalian metabolism.

-

Exposure: The tester strains are exposed to various concentrations of the test substance (furfuryl mercaptan) in the presence of a trace amount of histidine, which allows for a few cell divisions.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation & Scoring: Plates are incubated for 48-72 hours. Only bacteria that undergo a reverse mutation (revertants) to regain the ability to produce histidine will grow into visible colonies.

-

Evaluation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

Summary and Conclusions

The toxicological profile of furfuryl mercaptan is characterized by a lack of significant toxicity at doses relevant to its use as a flavoring agent.

-

Metabolism: It is readily metabolized in the liver via methylation and S-oxidation to more polar, excretable compounds.

-

Acute Toxicity: While quantitative oral data is lacking, it is considered to have low acute toxicity via relevant exposure routes. The intraperitoneal LD50 in mice is 100-200 mg/kg.

-

Subchronic Toxicity: A 13-week rat study established a clear NOAEL of 3 mg/kg bw/day, which provides a robust basis for safety assessments.

-

Genotoxicity: Furfuryl mercaptan is not considered genotoxic in vivo. Although it showed clastogenic potential in an in vitro test, this was not confirmed in a follow-up in vivo micronucleus assay, indicating effective detoxification in a whole-animal system.

-

Reproductive/Developmental Toxicity: This remains a significant data gap, with no specific studies available for evaluation.

References

-

Joint FAO/WHO Expert Committee on Food Additives. (2003). Safety evaluation of certain food additives. WHO Food Additives Series, No. 50. World Health Organization. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives. (2003). Sulfur-substituted Furan Derivatives. In Safety evaluation of certain food additives (WHO Food Additives Series, 50). [Link]

-

Phillips, J. C., Gaunt, I. F., Hardy, J., Kiss, I. S., Gangolli, S. D., & Butterworth, K. R. (1977). Short-term toxicity of furfuryl mercaptan in rats. Food and Cosmetics Toxicology, 15(5), 383-387. [Link]

-

The Good Scents Company. (n.d.). furfuryl mercaptan, 98-02-2. Retrieved January 21, 2026, from [Link]

-

World Health Organization. (n.d.). furfuryl mercaptan. JECFA. Retrieved January 21, 2026, from [Link]

-

INCHEM. (2003, March 8). JECFA Evaluations-FURFURYL MERCAPTAN-. [Link]

-

Food and Cosmetics Toxicology. (1977). Volume 15, Issue 5. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings" - Furfuryl mercaptan. Retrieved January 21, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Furfuryl Mercaptan, 97%. Retrieved January 21, 2026, from [Link]

-

World Health Organization. (2023). Safety evaluation of certain food additives. WHO Food Additives Series, No. 86. [Link]

-

Lake, B. G., Price, R. J., Walters, D. G., Phillips, J. C., Young, P. J., & Adams, T. B. (1998). Studies on the metabolism of the thiofurans furfuryl mercaptan and 2-methyl-3-furanthiol in rat liver. Food and Chemical Toxicology, 36(8), 677-683. [Link]

-

PubChem. (n.d.). 2-Furanmethanethiol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

U.S. Food & Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS) - FURFURYL MERCAPTAN. Retrieved January 21, 2026, from [Link]

-

American Chemical Society. (2022, January 3). 2-Furfurylthiol. [Link]

-

Nomi, Y., Hakura, A., Asada, S., et al. (2023). Genotoxicity assessment of food-flavoring chemicals used in Japan. Genes and Environment, 45(1), 2. [Link]

-

Wikipedia. (n.d.). Furan-2-ylmethanethiol. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024, April 9). furfuryl mercaptan. Retrieved January 21, 2026, from [Link]

Sources

- 1. acs.org [acs.org]

- 2. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]

- 3. 2-Furanmethanethiol | C5H6OS | CID 7363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50) [inchem.org]

- 6. JECFA Evaluations-FURFURYL MERCAPTAN- [inchem.org]

- 7. Safety evaluation of certain food additives: prepared by the ninety-ninth meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA) [who.int]

- 8. who.int [who.int]

- 9. femaflavor.org [femaflavor.org]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. aurochemicals.com [aurochemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Thermal Degradation of Furfuryl 3-mercaptopropionate: A Mechanistic and Analytical Exploration

An In-depth Technical Guide for Drug Development Professionals and Scientists

Abstract

Furfuryl 3-mercaptopropionate is a sulfur-containing furan derivative with potential applications in flavor chemistry and pharmaceutical development. Understanding its thermal stability and degradation profile is critical for predicting shelf-life, ensuring product safety, and controlling sensory attributes in thermally processed goods. This technical guide provides a comprehensive overview of the anticipated thermal degradation pathways of this compound. Due to the limited direct research on this specific ester, this guide synthesizes information from foundational principles of organic chemistry and extensive data on its core chemical moieties, particularly furfuryl mercaptan (2-furfurylthiol, FFT). We will explore primary cleavage mechanisms, the subsequent reactions of key intermediates, the resulting volatile and non-volatile products, and the state-of-the-art analytical workflows required for their characterization.

Introduction: The Challenge of Thermal Lability

Sulfur-containing compounds are pivotal in the flavor profiles of many thermally processed foods, such as coffee and roasted meats, but they are also notoriously unstable.[1] Furfuryl mercaptan (FFT), a key aroma compound in coffee, is known for its instability during storage and heating.[2][3] this compound, an ester combining a furfuryl moiety with a mercaptopropionate side-chain, presents a complex case for thermal degradation. Its breakdown is not only a matter of intrinsic bond stability but is also influenced by environmental factors such as pH, the presence of oxygen, and radical initiators.

This guide posits that the thermal degradation of this compound proceeds via two primary stages:

-

Initial Ester Cleavage: The primary and most probable degradation event is the cleavage of the ester bond, the molecule's most labile site.

-

Secondary Degradation of Intermediates: The resulting fragments, particularly those containing the highly reactive furfuryl and thiol groups, undergo a cascade of subsequent reactions, including oxidation, dimerization, and rearrangement.

This document serves as a predictive framework and a methodological guide for researchers investigating this molecule.

Part 1: Primary Thermal Cleavage Mechanisms

The initial degradation of this compound is dictated by the weakest bonds within its structure. The C-O ester bond is significantly weaker than the C-C or C-S bonds of the aliphatic chain or the furan ring, making it the most likely point of initial thermal scission. Two plausible pathways exist:

-

Pathway A: Heterolytic Cleavage (Hydrolysis): In the presence of water, elevated temperatures can catalyze the hydrolysis of the ester, yielding Furfuryl Alcohol and 3-mercaptopropionic acid.

-

Pathway B: Homolytic Cleavage (Pyrolysis): Under anhydrous, high-temperature conditions (pyrolysis), the ester bond can break homolytically, forming a furfurylmethoxy radical and a 3-mercaptopropionyl radical. These radicals can then rearrange or react further. A key subsequent reaction would be the formation of the highly influential flavor compound, furfuryl mercaptan.

These initial events transform one complex molecule into a pool of highly reactive intermediates, which then dictate the final product profile.

Caption: Initial thermal degradation pathways for this compound.

Part 2: Secondary Degradation of Furfuryl Mercaptan (FFT)

Regardless of the precise initial cleavage route, the formation of furfuryl-containing species, particularly Furfuryl Mercaptan (FFT), is highly probable. The subsequent degradation of FFT is well-documented and is known to be a major contributor to flavor changes in products like coffee.[4][5]

The primary degradation mechanisms for FFT include:

-

Oxidation to Disulfides: Thiols are readily oxidized to disulfides. In the case of FFT, this leads to the formation of difurfuryl disulfide , a major and well-documented degradation product.[1] This reaction can be accelerated by the presence of oxygen and transition metals.

-

Radical-Mediated Reactions: Under more extreme thermal stress or in the presence of radical initiators (like those formed in Fenton-type reactions), FFT can degrade via radical pathways.[6][7] Hydroxyl radicals can abstract the hydrogen from the thiol group, creating a thiyl radical. This radical is a key intermediate that can dimerize or react with other molecules. Studies using Electron Paramagnetic Resonance (EPR) have confirmed the formation of hydroxyl and carbon-centered radicals during the degradation of FFT.[5][6][7]

-

Furan Ring Opening: At very high temperatures, the furan ring itself can undergo cleavage, leading to a variety of smaller, highly volatile carbonyl and hydrocarbon compounds.[8] This pathway contributes to the generation of a more complex and often less desirable aroma profile.

Sources

- 1. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. imreblank.ch [imreblank.ch]

- 7. Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Maillard reaction products in food chemistry

An In-Depth Technical Guide to Maillard Reaction Products in Food Chemistry

Abstract

The Maillard reaction, a cornerstone of food chemistry, is a complex cascade of non-enzymatic browning reactions that are fundamental to the development of color, flavor, and aroma in thermally processed foods. Initiated by the condensation of a reducing sugar and an amino compound, this intricate network of reactions generates a vast array of products, from desirable flavor molecules and antioxidant melanoidins to potentially harmful process contaminants like acrylamide and advanced glycation end-products (AGEs). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Maillard reaction, deconstructing its core mechanisms, influential parameters, and the diverse chemical entities it produces. We will explore the dual-edged nature of these products, detailing their impact on food's sensory and nutritional profile while also examining their toxicological significance. Furthermore, this guide presents established analytical workflows for the characterization of Maillard reaction products (MRPs) and discusses strategic approaches for controlling the reaction's progression in food systems and research models.

The Core Mechanism: A Deconstruction of the Maillard Cascade

First described by Louis-Camille Maillard in 1912, the reaction is not a single pathway but a complex web of interacting reactions[1][2]. For clarity, it is conventionally divided into three main stages, a framework first proposed by Hodge.[3]

-